molecular formula C10H12O3 B158801 3-(4-Methoxyphenyl)propanoic acid CAS No. 1929-29-9

3-(4-Methoxyphenyl)propanoic acid

Cat. No. B158801
CAS RN: 1929-29-9
M. Wt: 180.2 g/mol
InChI Key: FIUFLISGGHNPSM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 . It is also known by other names such as p-Methoxyhydrocinnamic acid, Benzenepropanoic acid, 4-methoxy-, 3- (p-Methoxyphenyl)propionic acid, NSC 51509, Hydrocinnamic acid, p-methoxy-, and 4-Methoxybenzenepropanoic acid .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)propanoic acid consists of a benzene ring conjugated to a propanoic acid, with a methoxy group (-OCH3) attached to the benzene ring . The IUPAC Standard InChI is InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The molecular weight of 3-(4-Methoxyphenyl)propanoic acid is 180.2005 . It has a melting point of 98-100 °C (lit.) . The compound is soluble, with a Log S (ESOL) of -2.23 .

Scientific Research Applications

Electrochemical Hydrogenation

3-(4-Methoxyphenyl)propanoic acid can be produced through electrochemical hydrogenation, achieving virtually quantitative yield. This process employs different cathodes and electrolytes, indicating diverse electrochemical pathways (Korotaeva et al., 2011).

Phytotoxic and Mutagenic Effects

Cinnamic acid derivatives, including 3-(4-Methoxyphenyl)propanoic acid, display phytotoxic and mutagenic effects on Triticum aestivum. These effects encompass inhibition of growth, germination, and mitotic activity, along with chromosomal aberrations (Jităreanu et al., 2013).

Role in Polybenzoxazine Synthesis

Phloretic acid, a variant of 3-(4-Methoxyphenyl)propanoic acid, is utilized as a renewable building block in the synthesis of polybenzoxazines. This process enhances the reactivity of molecules towards benzoxazine ring formation, offering sustainable alternatives for material science applications (Trejo-Machin et al., 2017).

Spectrophotometric Determination of Nickel

3-(4-Methoxyphenyl)-2-mercaptopropenoic acid, related to 3-(4-Methoxyphenyl)propanoic acid, is applied in a selective, sensitive method for nickel determination in various materials. The methodology includes solvent extraction, forming a complex with Ni(II) that is quantitatively extractable (Izquierdo & Carrasco, 1984).

Corrosion Inhibitor Research

3-(4-Methoxyphenyl)propanoic acid derivatives have been evaluated for their effectiveness as corrosion inhibitors. The research focuses on compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, demonstrating significant inhibition efficiency for copper in acidic environments (Abu-Rayyan et al., 2022).

Crystal Structure and Thermal Studies

Studies on the crystal structure and thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt reveal insights into its polymeric structure and thermal decomposition behaviors, contributing to a better understanding of its physical properties (Kula et al., 2007).

Application in Anti-Aging Skin Care

3-(4-Hydroxyphenyl)propanoic acid amide, related to 3-(4-Methoxyphenyl)propanoic acid, is utilized in the preparation of anti-aging compositions for skin care. The compound demonstrates significant effectiveness in preventing skin wrinkles (Wawrzyniak et al., 2016).

Safety And Hazards

Safety measures for handling 3-(4-Methoxyphenyl)propanoic acid include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUFLISGGHNPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871855
Record name 3-(4-Methoxyphenyl)propanoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)propanoic acid

CAS RN

1929-29-9, 25173-37-9
Record name 3-(4-Methoxyphenyl)propionic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(p-Methoxyphenyl)propionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(p-Methoxyphenyl)propionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1929-29-9
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Record name 1929-29-9
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Record name 3-(4-Methoxyphenyl)propanoic acid
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Synthesis routes and methods

Procedure details

10% Palladium-on-carbon (200 mg) was added to a solution of 5.34 g of 4-methoxycinnamic acid in methanol, and the mixture was stirred under hydrogen until hydrogen gas absorption ceased. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give 5.43 g of 3-(4-methoxyphenyl)propionic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
G Pereira-Caro, MN Clifford, T Polyviou… - Free Radical Biology …, 2020 - Elsevier
The health benefits of orange juice (OJ) consumption are attributed in part to the circulating flavanone phase II metabolites and their microbial-derived ring fission phenolic catabolites. …
Number of citations: 25 www.sciencedirect.com
H Chen, J Liu, L Hu, J Yang, Y Wang, W Sun, R Wang… - Mycology, 2023 - Taylor & Francis
Ginseng black spot, caused by Alternaria panax, is one of the most common diseases of Panax ginseng, which usually causes serious yield loss of ginseng plants. However, the …
Number of citations: 0 www.tandfonline.com
C Heiss, G Istas, RP Feliciano, T Weber, B Wang… - Food & function, 2022 - pubs.rsc.org
Background: Previous studies indicate cardiovascular health benefits of cranberry juice consumption. However, whether daily consumption of whole cranberries will have sustained …
Number of citations: 17 pubs.rsc.org
HWB Johnson, E Lowe, JL Anderl, A Fan… - Journal of medicinal …, 2018 - ACS Publications
Selective immunoproteasome inhibition is a promising approach for treating autoimmune disorders, but optimal proteolytic active site subunit inhibition profiles remain unknown. We …
Number of citations: 77 pubs.acs.org
I Trinh - bridges.monash.edu
This project aimed to synthesise and characterise a range of new metal complexes of S-based ligands as pharmaceutical leads and imaging agents. Of particular interest was the …
Number of citations: 0 bridges.monash.edu
G Pereira-Caro, TM Almutairi… - Free Radical Biology …, 2023 - Elsevier
The impact of β-glucan-rich oat bran on the bioavailability of orange juice (OJ) flavanones was investigated. Volunteers consumed 500 mL of OJ with and without 22 g of oat bran …
Number of citations: 1 www.sciencedirect.com
HB Ahmad, M Arfan, NH Rama… - Chinese Journal of …, 2007 - Wiley Online Library
6,8‐Dimethoxy‐3‐[2‐(4‐methoxyphenyl)ethyl]isocoumarin was synthesized by condensation of 5,7‐dimethoxy‐ hompophthalic acid with 3‐(4‐methoxyphenyl)propanoyl chloride. The …
Number of citations: 2 onlinelibrary.wiley.com
C Heiss, G Istas, RP Feliciano, T Weber, B Wang… - naturalhealthresearch.org
Background: Previous studies indicate cardiovascular health benefits of cranberry juice consumption. However, whether daily consumption of whole cranberries will have sustained …
Number of citations: 4 www.naturalhealthresearch.org
DM Kalvin, RW Woodard - The Journal of Organic Chemistry, 1985 - ACS Publications
The (4R)-d, l-[4-2H]-and (4S)-D, L-[4-2H] homoserine lactone hydrochloride salts were prepared fromd, l-3-amino-3-(4-methoxphenyl) propanoic acid (1) in eight steps in an overall …
Number of citations: 42 pubs.acs.org
LM Korotaeva, TY Rubinskaya, IA Rybakova… - Russian Chemical …, 2011 - Springer
Electrosynthesis can successfully be used for double bond hydrogenation in 3-(methoxyphenyl)propenoic acids. The corresponding 3-(methoxyphenyl)propanoic acids were produced …
Number of citations: 1 link.springer.com

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